molecular formula C11H14N2O2 B1623068 2(1H)-Pyridinone, 5-acetyl-6-[2-(dimethylamino)ethenyl]- CAS No. 88877-00-3

2(1H)-Pyridinone, 5-acetyl-6-[2-(dimethylamino)ethenyl]-

Cat. No. B1623068
CAS RN: 88877-00-3
M. Wt: 206.24 g/mol
InChI Key: FLJCJGRJHJFVGA-UHFFFAOYSA-N
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Description

The compound “2(1H)-Pyridinone, 5-acetyl-6-[2-(dimethylamino)ethenyl]-” is a type of pyridinone, which is a class of compounds containing a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom, bonded to a ketone . The specific structure and properties of this compound can vary based on the presence and position of various substituents .


Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, a study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of “2(1H)-Pyridinone, 5-acetyl-6-[2-(dimethylamino)ethenyl]-” is characterized by the presence of a pyridinone ring with various substituents. The exact structure can be determined using spectroscopic techniques such as NMR .


Chemical Reactions Analysis

The compound can undergo various chemical reactions, depending on the conditions and reagents used. For example, rearrangements of similar compounds in the presence of N-nucleophiles, such as ammonia, hydrazine, and hydroxylamine, into 1-aminopyridine, pyrano [2,3-b]-pyridine, and isoxazole derivatives have been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2(1H)-Pyridinone, 5-acetyl-6-[2-(dimethylamino)ethenyl]-” can be determined using various analytical techniques. For instance, the compound “(E)-5-Acetyl-3-bromo-6-(2-(dimethylamino)vinyl)pyridin-2(1H)-one” has a molecular weight of 285.14 and a storage temperature of 28 C .

Scientific Research Applications

Chemical Rearrangements and Derivative Synthesis

Rearrangements of related pyridinone compounds have been explored for the synthesis of various heterocyclic derivatives, including 1-aminopyridine, pyrano[2,3-b]pyridine, and isoxazole derivatives. These processes involve reactions with N-nucleophiles like ammonia, hydrazine, and hydroxylamine. Additionally, the substitution reactions of these compounds with C-nucleophiles have been described, leading to the formation of compounds with potential applications in further chemical synthesis and modification (Strah, Svete, & Stanovnik, 1996).

Crystal Engineering and Supramolecular Assemblies

In the realm of crystal engineering, the interactions between aza donor molecules and carboxylic acids have led to the formation of supramolecular assemblies. Studies on these assemblies have revealed insights into host-guest systems and the construction of molecular tapes and sheet structures, which are crucial for understanding molecular packing and designing new materials (Arora & Pedireddi, 2003).

Synthesis of Heterocyclic Systems

The synthesis of heterocyclic systems using compounds related to "2(1H)-Pyridinone, 5-acetyl-6-[2-(dimethylamino)ethenyl]-" has been extensively studied. For instance, the preparation of 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and other heterocyclic systems highlights the versatility of these compounds as precursors in the synthesis of complex heterocyclic structures, which could have implications in pharmaceuticals and materials science (Selič, Grdadolnik, & Stanovnik, 1997).

Electro-Optic Materials Development

The development of electro-optic materials has also been a significant area of research. Pyrrole-based donor-acceptor chromophores have been synthesized and studied for their nonlinear optical/electro-optic properties. Such materials are promising for applications in optical switching and modulation technologies (Facchetti et al., 2003).

Antioxidant and Antiulcer Compounds Synthesis

Research into the synthesis of novel compounds with potential antioxidant and antiulcer activities has leveraged the chemistry of pyridinone derivatives. The synthesis of novel 5,7-dimethyl-3H-thiazolo[4,5-b]pyridines and their evaluation for antioxidant activity is one example of how these compounds contribute to the discovery of new therapeutic agents (Chaban et al., 2013).

Safety And Hazards

The safety and hazards associated with “2(1H)-Pyridinone, 5-acetyl-6-[2-(dimethylamino)ethenyl]-” can be determined by referring to its Material Safety Data Sheet (MSDS). For instance, the MSDS of “(E)-5-Acetyl-3-bromo-6-(2-(dimethylamino)vinyl)pyridin-2(1H)-one” can be found online .

Future Directions

The future directions in the research of “2(1H)-Pyridinone, 5-acetyl-6-[2-(dimethylamino)ethenyl]-” and similar compounds could involve the development of more efficient synthesis methods, exploration of their biological activities, and their potential applications in various fields .

properties

IUPAC Name

5-acetyl-6-[2-(dimethylamino)ethenyl]-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-8(14)9-4-5-11(15)12-10(9)6-7-13(2)3/h4-7H,1-3H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLJCJGRJHJFVGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(NC(=O)C=C1)C=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30395714
Record name 2(1H)-Pyridinone, 5-acetyl-6-[2-(dimethylamino)ethenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2(1H)-Pyridinone, 5-acetyl-6-[2-(dimethylamino)ethenyl]-

CAS RN

88877-00-3
Record name 2(1H)-Pyridinone, 5-acetyl-6-[2-(dimethylamino)ethenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture containing 15.1 g of 5-acetyl-6-methyl-2(1H)-pyridinone, 200 ml of dimethylformamide and 15 ml of dimethylformamide dimethyl acetal was stirred at room temperature for 30 minutes, heated gently with stirring on a steam bath for 2 hours, then allowed to cool and stirred at room temperature overnight. The golden yellow needles that separated were collected, washed with methanol and dried in a vacuum oven at 80° C. to yield 10.7 g of 5-acetyl-6-(2-dimethylaminoethenyl)-2(1H)-pyridinone, m.p. 238°-240° C.
Quantity
15.1 g
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reactant
Reaction Step One
Quantity
15 mL
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reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2(1H)-Pyridinone, 5-acetyl-6-[2-(dimethylamino)ethenyl]-
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2(1H)-Pyridinone, 5-acetyl-6-[2-(dimethylamino)ethenyl]-
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2(1H)-Pyridinone, 5-acetyl-6-[2-(dimethylamino)ethenyl]-

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